molecular formula C32H36O15 B1244480 Elloramycin

Elloramycin

Katalognummer: B1244480
Molekulargewicht: 660.6 g/mol
InChI-Schlüssel: OYEXGNNKRQPUBW-FJYHMNRNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Elloramycin A is a member of the class of tetracenomycins that is 8-demethyltetracenomycin C in which the hydroxyl hydrogens at position 8 and 10 a are replaced by a 2,3,4-tri-O-methyl-alpha-L-rhamnosyl and methyl groups respectively. It has a role as a bacterial metabolite and an antimicrobial agent. It is an alpha-L-rhamnoside, a carboxylic ester, an enol ether, an enone, a monosaccharide derivative, a member of phenols, a tetracenomycin, a methyl ester and a tertiary alpha-hydroxy ketone. It derives from a tetracenomycin C.

Wissenschaftliche Forschungsanwendungen

Biosynthesis of Elloramycin

  • This compound, an anthracycline-like antitumor drug produced by Streptomyces olivaceus, requires glycosylation for its biosynthesis. Key genes involved in its biosynthesis include a set for polyketide moiety synthesis, sugar transfer, and methylation. Additionally, a separate cluster of genes for L-rhamnose biosynthesis is crucial (Ramos et al., 2008).

Deoxysugar Methylation in Biosynthesis

  • Three genes (elmMI, elmMII, elmMIII) in the this compound gene cluster are involved in deoxysugar methylation, essential for forming the permethylated L-rhamnose moiety of this compound. These methyltransferases are responsible for methylation at specific positions on the sugar moiety attached to the this compound aglycon (Patallo et al., 2001).

Sugar Flexibility in Glycosyltransferase

  • The glycosyltransferase gene involved in this compound biosynthesis, ElmGT, demonstrates a broad range of sugar substrate flexibility. It can transfer various monosaccharides and a disaccharide to the this compound aglycon, indicating its potential utility in combinatorial biosynthesis (Blanco et al., 2001).

Purification Methods

  • The purification of this compound, an anthraquinone antibiotic, has been studied using preparative reversed-phase liquid chromatography. The study provides insights into optimizing purification methods based on sample solubility and solvent strength (Kulik & Fiedler, 1998).

This compound Isolation and Characterization

  • This compound was isolated and characterized from Streptomyces olivaceus. It shows moderate antibacterial activity and exhibits potential as an antitumor agent. The study detailed its structure, including the identification of its aglycon and sugar components (Drautz et al., 1985).

Combinatorial Biosynthesis

  • Hybrid this compound analogs were generated by combining genes from the this compound and oleandomycin biosynthetic pathways. This demonstrates the potential for creating novel compounds through the combination of different polyketide biosynthetic genes (Rodriguez et al., 2000).

Eigenschaften

Molekularformel

C32H36O15

Molekulargewicht

660.6 g/mol

IUPAC-Name

methyl (6aR,7S,10aR)-6a,7,12-trihydroxy-8,10a-dimethoxy-1-methyl-6,10,11-trioxo-3-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-7H-tetracene-2-carboxylate

InChI

InChI=1S/C32H36O15/c1-12-19-14(10-16(20(12)29(38)44-7)47-30-25(43-6)24(42-5)23(41-4)13(2)46-30)9-15-21(22(19)34)28(37)32(45-8)18(33)11-17(40-3)27(36)31(32,39)26(15)35/h9-11,13,23-25,27,30,34,36,39H,1-8H3/t13-,23-,24+,25+,27+,30-,31+,32+/m0/s1

InChI-Schlüssel

OYEXGNNKRQPUBW-FJYHMNRNSA-N

Isomerische SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)[C@@]5(C(=O)C=C([C@H]([C@@]5(C4=O)O)O)OC)OC)OC)OC)OC

SMILES

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC

Kanonische SMILES

CC1C(C(C(C(O1)OC2=CC3=CC4=C(C(=C3C(=C2C(=O)OC)C)O)C(=O)C5(C(=O)C=C(C(C5(C4=O)O)O)OC)OC)OC)OC)OC

Synonyme

elloramycin
elloramycin B
elloramycin C
elloramycin D
elloramycin E
elloramycin F

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elloramycin
Reactant of Route 2
Elloramycin
Reactant of Route 3
Elloramycin
Reactant of Route 4
Elloramycin
Reactant of Route 5
Elloramycin
Reactant of Route 6
Elloramycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.